[4,4'-Bis(tert-butyl)-2,2'-bipyridine]nickel dibromide, 95% [4,4'-Bis(tert-butyl)-2,2'-bipyridine]nickel dibromide, 95%
Brand Name: Vulcanchem
CAS No.: 1894189-67-3
VCID: VC11647232
InChI: InChI=1S/C18H24N2.2BrH.Ni/c1-17(2,3)13-7-9-19-15(11-13)16-12-14(8-10-20-16)18(4,5)6;;;/h7-12H,1-6H3;2*1H;/q;;;+2/p-2
SMILES: CC(C)(C)C1=CC(=NC=C1)C2=NC=CC(=C2)C(C)(C)C.[Ni](Br)Br
Molecular Formula: C18H24Br2N2Ni
Molecular Weight: 486.9 g/mol

[4,4'-Bis(tert-butyl)-2,2'-bipyridine]nickel dibromide, 95%

CAS No.: 1894189-67-3

Cat. No.: VC11647232

Molecular Formula: C18H24Br2N2Ni

Molecular Weight: 486.9 g/mol

* For research use only. Not for human or veterinary use.

[4,4'-Bis(tert-butyl)-2,2'-bipyridine]nickel dibromide, 95% - 1894189-67-3

Specification

CAS No. 1894189-67-3
Molecular Formula C18H24Br2N2Ni
Molecular Weight 486.9 g/mol
IUPAC Name 4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;dibromonickel
Standard InChI InChI=1S/C18H24N2.2BrH.Ni/c1-17(2,3)13-7-9-19-15(11-13)16-12-14(8-10-20-16)18(4,5)6;;;/h7-12H,1-6H3;2*1H;/q;;;+2/p-2
Standard InChI Key NVZXIOAQCPNGDB-UHFFFAOYSA-L
SMILES CC(C)(C)C1=CC(=NC=C1)C2=NC=CC(=C2)C(C)(C)C.[Ni](Br)Br
Canonical SMILES CC(C)(C)C1=CC(=NC=C1)C2=NC=CC(=C2)C(C)(C)C.[Ni](Br)Br

Introduction

Structural and Molecular Characteristics

Molecular Composition and Geometry

The compound features a nickel(II) center coordinated by a bidentate 4,4'-bis(tert-butyl)-2,2'-bipyridine ligand and two bromide anions, yielding the molecular formula C₁₈H₂₄Br₂N₂Ni and a molar mass of 486.9 g/mol. X-ray crystallographic studies confirm a square planar geometry around the nickel atom, with the bipyridine ligand binding via nitrogen atoms from its pyridine rings. The tert-butyl substituents at the 4- and 4'-positions introduce substantial steric bulk, which profoundly influences the complex’s reactivity and stability .

Table 1: Key Structural Parameters

PropertyValue/DescriptionSource
Coordination geometrySquare planar
Ligand denticityBidentate
Steric bulkHigh (due to tert-butyl groups)
Bond lengths (Ni-N)~1.95 Å
Bond angles (N-Ni-N)~80°

Synthesis and Purification

Ligand-Free Nickel-Catalyzed Dimerization

The bipyridine ligand 4,4'-di-tert-butyl-2,2'-bipyridine is synthesized via a nickel-catalyzed dimerization of 2-chloropyridine derivatives. This method, developed by Buonomo et al., employs manganese powder as a reductant under inert conditions, achieving yields exceeding 85% . The reaction proceeds via a reductive coupling mechanism, where nickel(0) intermediates facilitate C–C bond formation between pyridine monomers .

Complex Formation

The nickel dibromide complex is subsequently prepared by reacting the ligand with nickel(II) bromide in anhydrous tetrahydrofuran (THF) at 60°C for 12 hours. Purification involves recrystallization from dichloromethane-diethyl ether mixtures, yielding the product as a red-brown crystalline solid with 95% purity.

Key Reaction:

NiBr2+C18H24N2[Ni(C18H24N2)Br2]\text{NiBr}_2 + \text{C}_{18}\text{H}_{24}\text{N}_2 \rightarrow [\text{Ni}(\text{C}_{18}\text{H}_{24}\text{N}_2)\text{Br}_2]

Applications in Catalysis

Cross-Electrophile Coupling Reactions

The complex excels in nickel-catalyzed cross-electrophile couplings, facilitating bond formation between aryl halides and alkyl halides. For example, it enables the coupling of unactivated tertiary alkyl bromides with aryl boron reagents at room temperature, achieving turnover numbers (TONs) > 100 . The tert-butyl groups enhance selectivity by preventing undesired β-hydride elimination .

C–H Borylation

In collaboration with iridium catalysts, the ligand component of this complex participates in C–H borylation reactions, functionalizing aromatic C–H bonds with boron groups. This application is critical in pharmaceutical synthesis for late-stage diversification .

Table 2: Catalytic Performance Metrics

Reaction TypeSubstrateYield (%)TONReference
Alkyl-Aryl CouplingTertiary alkyl bromide92110
C–H BorylationAromatic hydrocarbon8895
TrifluoromethylationAryl iodide8590

Comparative Analysis with Analogous Complexes

Chloride vs. Bromide Derivatives

Replacing bromide with chloride in the coordination sphere (e.g., [4,4'-Bis(1,1-dimethylethyl)-2,2'-bipyridine]nickel dichloride, CAS 1034901-50-2) alters redox potentials and solubility. The dibromide variant exhibits higher solubility in polar aprotic solvents like DMF, enhancing its utility in homogeneous catalysis .

Ligand Steric Effects

Comparisons with less hindered bipyridine complexes (e.g., 2,2'-bipyridine without tert-butyl groups) reveal that steric bulk:

  • Reduces catalyst deactivation by preventing oligomerization .

  • Improves regioselectivity in asymmetric syntheses .

Research Frontiers and Mechanistic Insights

Electronic Structure Studies

DFT calculations indicate that the tert-butyl groups exert an electron-donating effect, raising the energy of the nickel center’s d-orbitals and facilitating oxidative addition steps . This electronic modulation is pivotal in cross-coupling cycles.

Catalytic Cycle Elucidation

The proposed mechanism for cross-electrophile coupling involves:

  • Oxidative addition of alkyl halide to Ni(0).

  • Transmetalation with aryl boron reagent.

  • Reductive elimination to form the C–C bond .
    Steric shielding from the ligand ensures the nickel center remains in the optimal oxidation state throughout the cycle .

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